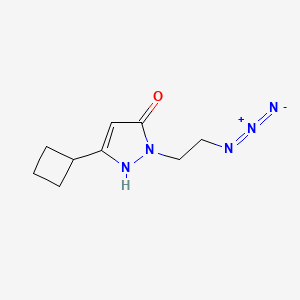
Tert-butyl 4-methylpiperidine-3-carboxylate
Overview
Description
Tert-butyl 4-methylpiperidine-3-carboxylate is a chemical compound with the CAS Number: 1936339-39-7 . It has a molecular weight of 199.29 and its IUPAC name is tert-butyl 4-methylpiperidine-3-carboxylate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-methylpiperidine-3-carboxylate is 1S/C11H21NO2/c1-8-5-6-12-7-9 (8)10 (13)14-11 (2,3)4/h8-9,12H,5-7H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
Tert-butyl 4-methylpiperidine-3-carboxylate is a liquid at room temperature . It has a molecular weight of 199.29 . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require specific experimental measurements or predictions from computational chemistry.Scientific Research Applications
Synthesis of N-tert-Butyl-4-methylpiperid-3-one
This compound is utilized in the synthesis of N-tert-butyl-4-methylpiperid-3-one , a chemical that has been studied for its stereochemistry during reduction processes. The presence of a methyl substituent at the 4-C position significantly hinders the axial attack of the reagent during isopropylate reduction .
Chemical Transformations Involving tert-Butyl Group
The tert-butyl group’s unique reactivity pattern is leveraged in various chemical transformations. This simple hydrocarbon moiety plays a significant role in biosynthetic and biodegradation pathways, and it may also be applied in biocatalytic processes .
Development of PROTACs
Tert-butyl 4-methylpiperidine-3-carboxylate: serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules designed for targeted protein degradation, which is a promising approach in drug discovery .
Perovskite Solar Cells
In the field of renewable energy, specifically perovskite solar cells, the tert-butyl group is investigated for enhancing environmental and thermal stability. This research aims to develop more efficient and stable solar cells .
Safety and Hazards
This compound has been classified as dangerous, with hazard statements including H315, H318, and H335 . These codes indicate that it can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 4-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-5-6-12-7-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOXNEUUDLBZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-methylpiperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)

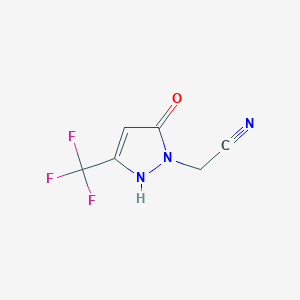
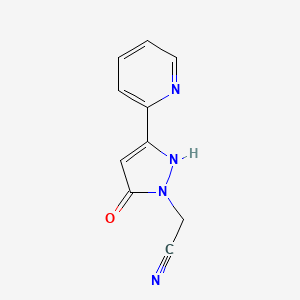
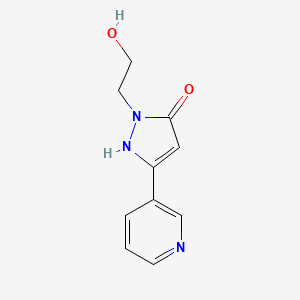

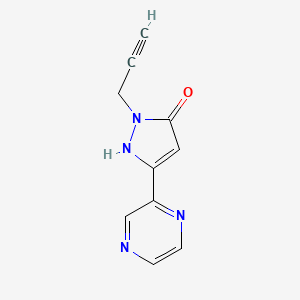
![3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484014.png)
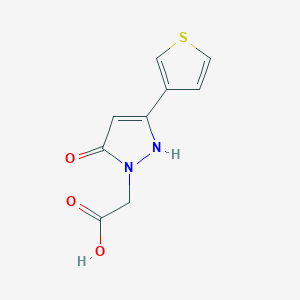
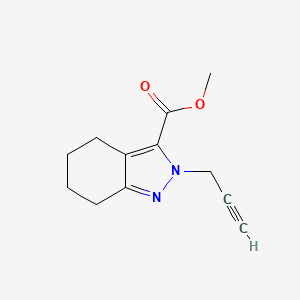
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)
